molecular formula C8H4ClF6NO B12077650 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B12077650
M. Wt: 279.56 g/mol
InChI Key: FARCQWKVLXQEMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-chloropyridine with hexafluoropropanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hexafluoropropanol, followed by nucleophilic substitution at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridin-4-yl)methanol: Similar structure but lacks the hexafluoropropanol group.

    (2-Chloropyridin-4-yl)methanamine: Contains an amine group instead of a hydroxyl group.

    2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Different functional groups and structure.

Uniqueness

2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C8H4ClF6NO

Molecular Weight

279.56 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H4ClF6NO/c9-5-3-4(1-2-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H

InChI Key

FARCQWKVLXQEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl

Origin of Product

United States

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